4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid

説明

Molecular Architecture and IUPAC Nomenclature

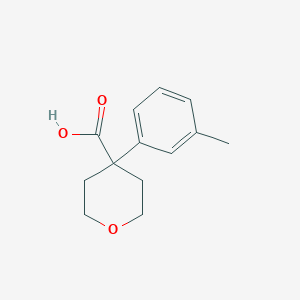

The molecular architecture of this compound is characterized by a six-membered tetrahydropyran ring system bearing both aromatic and carboxylic acid substituents at the 4-position. The compound possesses the molecular formula C13H16O3 with a molecular weight of 220.26 grams per mole, establishing it as a mid-sized organic molecule within the heterocyclic compound classification. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 4-(3-methylphenyl)oxane-4-carboxylic acid, reflecting the modern preference for oxane terminology over the traditional tetrahydropyran designation.

The structural framework consists of a saturated six-membered ring containing one oxygen atom, with complete substitution at the 4-carbon position creating a quaternary carbon center. This quaternary carbon simultaneously bears a meta-substituted toluene ring and a carboxylic acid functional group, resulting in a sterically congested molecular environment. The meta-tolyl substituent introduces a methyl group at the 3-position of the phenyl ring, creating an asymmetric aromatic system that influences the overall molecular geometry and potential intermolecular interactions.

The Standard International Chemical Identifier representation provides detailed connectivity information: InChI=1S/C13H16O3/c1-10-3-2-4-11(9-10)13(12(14)15)5-7-16-8-6-13/h2-4,9H,5-8H2,1H3,(H,14,15). This notation reveals the specific hydrogen distribution and connectivity patterns, confirming the presence of thirteen carbon atoms, sixteen hydrogen atoms, and three oxygen atoms in the molecular structure. The Simplified Molecular Input Line Entry System representation CC1=CC(=CC=C1)C2(CCOCC2)C(=O)O further illustrates the branched connectivity pattern, emphasizing the quaternary carbon center and its multiple substituents.

Crystallographic Analysis and Solid-State Conformation

The solid-state conformation of this compound exhibits characteristic features typical of substituted tetrahydropyran derivatives, though specific crystallographic data for this compound remains limited in the current literature. The tetrahydropyran ring system adopts a chair conformation in the solid state, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles containing oxygen. This conformational preference minimizes steric interactions between the ring substituents while maximizing the stability of the oxygen-carbon bonds within the cyclic framework.

The quaternary carbon center at the 4-position creates significant conformational constraints due to the simultaneous presence of both the meta-tolyl group and carboxylic acid functionality. These bulky substituents adopt positions that minimize steric hindrance, with the aromatic ring typically oriented to avoid unfavorable interactions with the carboxylic acid group. The meta-methyl substitution pattern on the aromatic ring introduces additional conformational considerations, as the methyl group can adopt various rotational orientations relative to the tetrahydropyran ring system.

Intermolecular interactions in the crystalline state likely involve hydrogen bonding between carboxylic acid groups of adjacent molecules, creating extended networks that contribute to crystal stability. The carboxylic acid functionality can participate in both donor and acceptor roles, forming dimeric or chain-like hydrogen bonding patterns commonly observed in carboxylic acid-containing compounds. The aromatic ring system may also contribute to crystal packing through pi-pi stacking interactions or edge-to-face aromatic interactions, depending on the specific crystallographic space group and molecular orientation.

The molecular dipole moment and overall polarity of the compound influence crystal packing efficiency and intermolecular interaction patterns. The presence of both polar carboxylic acid functionality and nonpolar aromatic regions creates an amphiphilic character that affects solid-state organization and potentially influences physical properties such as melting point and solubility characteristics.

Comparative Structural Analysis with Para-Substituted Analogues

Comparative analysis of this compound with its para-substituted analogue reveals significant differences in molecular geometry and conformational preferences. The para-substituted derivative, 4-(p-tolyl)tetrahydro-2H-pyran, possesses the molecular formula C12H16O and exhibits distinct structural characteristics due to the different substitution pattern on the aromatic ring. The para-positioning of the methyl group creates a more symmetrical aromatic system compared to the meta-substitution pattern, resulting in altered electronic distribution and potential intermolecular interaction capabilities.

The absence of the carboxylic acid functionality in the para-tolyl derivative significantly impacts the overall molecular polarity and hydrogen bonding potential. While the meta-substituted compound can form extensive hydrogen bonding networks through its carboxylic acid group, the para-tolyl derivative relies primarily on weaker van der Waals interactions and potential aromatic stacking for intermolecular association. This fundamental difference in functional group composition leads to distinct physical properties and potential biological activities between the two structural analogues.

Conformational analysis reveals that both compounds maintain the preferred chair conformation for the tetrahydropyran ring system, but the electronic effects of the different substitution patterns influence the preferred orientations of the aromatic substituents. The meta-methyl group in this compound creates an asymmetric electronic environment that can influence the rotation barrier around the bond connecting the aromatic ring to the tetrahydropyran system. In contrast, the para-substituted analogue exhibits more symmetrical electronic distribution, potentially leading to different rotational preferences and barrier heights.

The molecular weight difference between the compounds (220.26 g/mol for the meta-substituted carboxylic acid versus 176.25 g/mol for the para-tolyl derivative) reflects the additional carboxylic acid functionality and influences physical properties such as volatility and solubility. The increased molecular weight and polar character of the meta-substituted compound typically result in higher boiling points and enhanced water solubility compared to the para-tolyl analogue.

特性

IUPAC Name |

4-(3-methylphenyl)oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-10-3-2-4-11(9-10)13(12(14)15)5-7-16-8-6-13/h2-4,9H,5-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMHVEDXEBDFFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCOCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594437 | |

| Record name | 4-(3-Methylphenyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889940-10-7 | |

| Record name | Tetrahydro-4-(3-methylphenyl)-2H-pyran-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889940-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Methylphenyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid typically involves the following steps:

Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as a hydroxy acid or an aldehyde.

Introduction of the 3-Methylphenyl Group: This step involves the Friedel-Crafts alkylation of the tetrahydropyran ring using a 3-methylphenyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

化学反応の分析

Types of Reactions

4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, along with the appropriate electrophile.

Major Products

Oxidation: Products include ketones, aldehydes, and carboxylic acids.

Reduction: Products include alcohols and aldehydes.

Substitution: Products include nitro, sulfo, and halogenated derivatives of the original compound.

科学的研究の応用

Synthesis of Therapeutic Agents

One of the primary applications of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid is as an intermediate in the synthesis of various pharmaceuticals. The compound serves as a precursor for creating derivatives that exhibit biological activity, particularly in neurological disorders.

- Case Study: Neurological Receptor Antagonists

Research indicates that derivatives of tetrahydropyran compounds can act as antagonists for specific neurological receptors, which may aid in treating cognitive impairments and other neurological conditions .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds derived from tetrahydropyran structures. For instance, derivatives synthesized from this compound have shown promise in inhibiting tumor growth through various mechanisms, including kinase inhibition .

Solvent Properties

The compound's structural characteristics allow it to function effectively as a solvent in organic reactions. Its hydrophobic nature makes it suitable for reactions that require non-polar environments.

- Applications in Organic Reactions

The compound has been utilized in diverse organic reactions including radical reactions, Grignard reactions, and amidation processes . Its performance as a solvent can enhance reaction yields and selectivity.

Synthetic Intermediates

In addition to its role as a solvent, this compound is frequently employed as a synthetic intermediate for generating more complex molecules, including esters and amides .

Agricultural Chemistry Applications

The compound has also been explored for its potential applications in agricultural chemistry. It can serve as a building block for developing agrochemicals that target specific pests or diseases affecting crops.

作用機序

The mechanism of action of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the aromatic ring can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of biological molecules and pathways.

類似化合物との比較

Structural and Functional Group Variations

The following table summarizes key tetrahydropyran-4-carboxylic acid derivatives, highlighting substituent-driven differences:

Key Findings

The amino substituent in 4-aminotetrahydro-2H-pyran-4-carboxylic acid introduces basicity, enabling salt formation and participation in nucleophilic reactions . The 2-pyridinylmethyl group in CAS 1393330-60-3 adds aromaticity and hydrogen-bonding capability, which may enhance interactions with biological targets .

Physicochemical Properties :

- Methoxy-substituted analogs (e.g., Tetrahydro-4-methoxy-2H-pyran-4-carboxylic acid) exhibit higher boiling points (~280°C) due to increased polarity compared to hydrophobic tolyl derivatives .

- The parent compound (Tetrahydropyran-4-carboxylic acid) has a melting point of 87–89°C and boiling point of 264.5°C, serving as a baseline for property comparisons .

Applications: Boc-protected amino derivatives are critical in peptide synthesis, offering stability during solid-phase reactions .

生物活性

4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid (CAS Number: 889940-10-7) is a chemical compound characterized by its unique tetrahydropyran structure, which includes a carboxylic acid functional group and a methylphenyl (or tolyl) substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with molecular targets.

The molecular formula of this compound is CHO, with a molecular weight of approximately 220.26 g/mol. The compound features a six-membered cyclic ether (tetrahydropyran) with significant functional groups that influence its reactivity and biological interactions.

The mechanism of action of this compound involves several key interactions:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with enzyme active sites, potentially modulating enzymatic activity.

- Hydrophobic Interactions : The tolyl group may engage in hydrophobic interactions within biological systems, enhancing binding affinity to various molecular targets.

- π-π Stacking : The aromatic nature of the tolyl group allows for π-π stacking interactions with nucleic acids or proteins, influencing their structural conformation and function.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that derivatives of tetrahydropyran compounds possess antimicrobial activity. For instance, compounds structurally related to this compound have been evaluated for their efficacy against various bacterial strains, indicating potential applications in treating infections .

Enzyme Inhibition

The compound's ability to interact with enzymes suggests potential as an inhibitor in metabolic pathways. Specific studies have focused on its effects on enzymes involved in drug metabolism and biosynthesis, highlighting its relevance in pharmacological contexts .

Cytotoxicity

Preliminary investigations into the cytotoxic effects of this compound on human tumor cell lines have demonstrated promising results, warranting further exploration into its potential as an anticancer agent. In vitro assays have reported varying degrees of growth inhibition across different cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methyltetrahydropyran-4-carboxylic acid | CHO | Simpler structure; lacks the tolyl group |

| 4-(p-Tolyl)tetrahydro-pyran-4-carboxylic acid | CHO | Para-substituted tolyl group; different biological activity profile |

| 4-(p-Aminophenyl)tetrahydro-pyran-4-carboxylic acid | CHNO | Contains an amino group; increased potential for different biological activities |

The m-tolyl substitution in this compound may confer distinct chemical properties and biological activities compared to its analogs, making it a subject of interest for further research.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study evaluating the antimicrobial properties of tetrahydropyran derivatives found that certain compounds exhibited significant inhibition against Gram-positive bacteria. The structure-activity relationship indicated that modifications at the carboxylic position could enhance activity .

- Cytotoxicity Evaluation : In vitro assays revealed that this compound showed moderate cytotoxic effects against several human cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

- Enzyme Interaction Studies : Research focusing on enzyme kinetics demonstrated that this compound could act as a competitive inhibitor for specific metabolic enzymes, providing insights into its role in drug metabolism .

Q & A

Q. Optimization Tips :

- Yield Improvement : Use high-purity anhydrous solvents (e.g., DMF or THF) to minimize side reactions.

- Purity Control : Purify intermediates via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced Question: How can enantiomeric resolution of this compound be achieved, and what analytical methods validate chiral purity?

Methodological Answer:

The compound’s chiral center at the tetrahydropyran 4-position necessitates enantiomeric resolution:

Chiral Chromatography : Use a Chiralpak® IA or IB column with a hexane/isopropanol (90:10) mobile phase at 1.0 mL/min flow rate. Monitor retention times and peak symmetry .

Diastereomeric Salt Formation : React the racemic mixture with (1S)-(+)-10-camphorsulfonic acid in ethanol. Isolate crystals via fractional crystallization .

Q. Validation Methods :

- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values.

- NMR Chiral Shift Reagents : Use Eu(hfc)₃ to split proton signals in ¹H NMR (500 MHz, CDCl₃) .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

¹H/¹³C NMR :

- ¹H NMR (CDCl₃, 400 MHz) : Look for the carboxylic acid proton (δ 10–12 ppm, broad singlet) and m-tolyl aromatic protons (δ 6.7–7.2 ppm, multiplet).

- ¹³C NMR : Confirm the carbonyl carbon at δ 170–175 ppm .

IR Spectroscopy : Identify the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .

Advanced Question: How do steric and electronic effects of the m-tolyl group influence the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

The meta-methyl group on the phenyl ring:

- Steric Effects : Hinders nucleophilic attack at the carbonyl carbon, reducing reaction rates. Use bulky nucleophiles (e.g., tert-butoxide) or elevated temperatures (80–100°C) to overcome this .

- Electronic Effects : The electron-donating methyl group slightly deactivates the carbonyl, necessitating stronger electrophilic catalysts (e.g., SOCl₂ for acyl chloride formation) .

Q. Experimental Validation :

- Compare reaction rates with/without the m-tolyl group using kinetic studies (UV-Vis monitoring at 240 nm) .

Basic Question: What are the stability profiles of this compound under varying pH and temperature conditions?

Q. Methodological Answer :

pH Stability :

- Acidic (pH < 3) : Carboxylic acid protonation occurs, enhancing solubility but risking decarboxylation above 60°C.

- Basic (pH > 8) : Deprotonation forms a carboxylate, stable at room temperature but prone to hydrolysis at >40°C .

Thermal Stability : Decomposes above 150°C (DSC/TGA data). Store at 2–8°C in amber vials under nitrogen .

Advanced Question: How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。